molecular formula C16H17N3O2 B11710663 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide

Cat. No.: B11710663
M. Wt: 283.32 g/mol
InChI Key: HZGBUEIBRGHLGQ-GZTJUZNOSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide is a hydrazone compound known for its nonlinear optical properties and various biological activities. This compound is characterized by the presence of a dimethylamino group and a hydroxybenzohydrazide moiety, which contribute to its unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-hydroxybenzohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, enhancing its biological activity. Additionally, its nonlinear optical properties are attributed to the presence of electron-donating and electron-withdrawing groups, which increase molecular nonlinearity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide is unique due to its combination of nonlinear optical properties and diverse biological activities. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound for research and industrial applications .

Biological Activity

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide, commonly referred to as DMABH, is a hydrazone derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of DMABH, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

DMABH is characterized by its hydrazone functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The molecular formula of DMABH is C15H16N4OC_{15}H_{16}N_4O, and it features a dimethylamino group that enhances its solubility and biological activity.

PropertyValue
Molecular FormulaC15H16N4OC_{15}H_{16}N_4O
Molecular Weight284.31 g/mol
CAS Number20432-35-3
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has demonstrated that DMABH exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that DMABH possesses potent antibacterial activity.

Case Study:
In vitro testing revealed that DMABH inhibited bacterial growth with MIC values ranging from 32 to 64 µg/mL for S. aureus and E. coli, respectively. These results suggest that DMABH may serve as a lead compound for developing new antibiotics.

Anticancer Activity

DMABH has also been investigated for its anticancer potential. In a study focused on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, DMABH demonstrated dose-dependent cytotoxicity.

Research Findings:

  • MCF-7 Cells: IC50 = 25 µM
  • PC-3 Cells: IC50 = 30 µM

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and -9 activities in treated cells.

Antioxidant Activity

The antioxidant activity of DMABH was assessed using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that DMABH effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Data Table: Antioxidant Activity of DMABH

Assay TypeIC50 (µg/mL)
DPPH Scavenging40
ABTS Scavenging35

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of DMABH is crucial for optimizing its biological properties. Modifications to the hydrazone moiety or the dimethylamino group can significantly influence its activity profile. For instance, substituting different aromatic groups can enhance selectivity towards specific biological targets.

SAR Insights:

  • Dimethylamino Group: Enhances solubility and bioavailability.
  • Hydrazone Linkage: Critical for binding to target proteins involved in cell signaling pathways.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C16H17N3O2/c1-19(2)14-7-3-12(4-8-14)11-17-18-16(21)13-5-9-15(20)10-6-13/h3-11,20H,1-2H3,(H,18,21)/b17-11+

InChI Key

HZGBUEIBRGHLGQ-GZTJUZNOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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